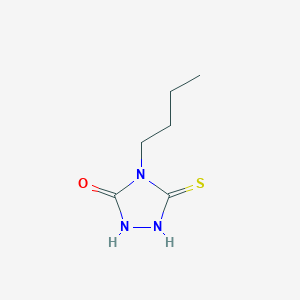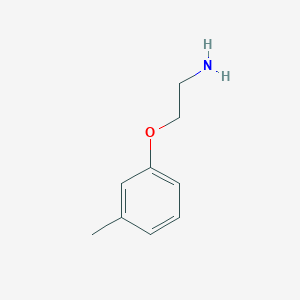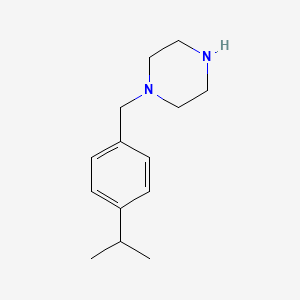
4-(Bis(4-fluorophenyl)methylene)piperidine
Descripción general
Descripción
4-(Bis(4-fluorophenyl)methylene)piperidine is a chemical compound with the molecular formula C18H17F2N . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of 4-(Bis(4-fluorophenyl)methylene)piperidine derivatives involves the use of different aryl/alkyl halides and heterocyclic alkyl halides with 1-[bis(4-fluorophenyl)methylene]piperazine in the presence of powdered potassium carbonate in N,N-dimethylformamide .Molecular Structure Analysis
The molecular structure of 4-(Bis(4-fluorophenyl)methylene)piperidine consists of a piperidine ring with a bis(4-fluorophenyl)methylene group attached .Chemical Reactions Analysis
The chemical reactions involving 4-(Bis(4-fluorophenyl)methylene)piperidine are complex. The compound has been used in the synthesis of flunarizine . It has also been involved in bioisosteric replacements in the development of dopamine transporter inhibitors .Physical And Chemical Properties Analysis
4-(Bis(4-fluorophenyl)methylene)piperidine has a molecular weight of 285.3 g/mol . It has a topological polar surface area of 12 Ų and a complexity of 331 . It is a solid at room temperature .Aplicaciones Científicas De Investigación
Chemical Synthesis
“4-(Bis(4-fluorophenyl)methylene)piperidine” is an organic compound with the linear formula C18H17F2N . It is widely used as a building block and reagent in synthesizing other organic compounds .
Pharmaceutical Applications
Compounds with a piperidine moiety, such as “4-(Bis(4-fluorophenyl)methylene)piperidine”, show a wide variety of biological activities. They are a vital fundament in the production of drugs .
Anticancer Applications
Piperidine derivatives are being utilized as anticancer agents. They exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
Antimicrobial Applications
Piperidine derivatives also show antimicrobial properties, making them useful in the development of new antimicrobial drugs .
Analgesic Applications
Piperidine derivatives are used as analgesic agents. They can help to relieve pain and are often used in the development of new pain relief medications .
Anti-inflammatory Applications
Piperidine derivatives are used as anti-inflammatory agents. They can help to reduce inflammation and are often used in the development of new anti-inflammatory medications .
Antipsychotic Applications
Piperidine derivatives are used as antipsychotic agents. They can help to manage symptoms of psychosis and are often used in the development of new antipsychotic medications .
Antihypertensive Applications
Piperidine derivatives are used as antihypertensive agents. They can help to lower high blood pressure and are often used in the development of new antihypertensive medications .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-[bis(4-fluorophenyl)methylidene]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N/c19-16-5-1-13(2-6-16)18(15-9-11-21-12-10-15)14-3-7-17(20)8-4-14/h1-8,21H,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNNQGZBGAQFPCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1=C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369130 | |
| Record name | 4-[Bis(4-fluorophenyl)methylidene]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bis(4-fluorophenyl)methylene)piperidine | |
CAS RN |
58113-36-3 | |
| Record name | 4-[Bis(4-fluorophenyl)methylidene]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[4-(4-Methoxyphenoxy)phenyl]methanamine](/img/structure/B1299739.png)

![2-{[2-(1H-Indol-3-yl)-ethylamino]-methyl}-phenol](/img/structure/B1299762.png)





